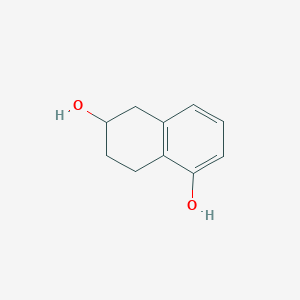

5,6,7,8-tetrahydronaphthalene-1,6-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,11-12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPCSMSHLXZWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498625 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35697-11-1 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35697-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 5,6,7,8-tetrahydronaphthalene-1,6-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5,6,7,8-tetrahydronaphthalene-1,6-diol. Due to the limited availability of direct experimental data for this specific isomer, this document presents predicted spectroscopic values based on the analysis of structurally related compounds and established principles of NMR, IR, and Mass Spectrometry. Detailed experimental protocols for acquiring such data are also provided.

Introduction to this compound

This compound is a dihydroxylated derivative of tetralin. The tetralin scaffold is a key structural motif in a variety of biologically active compounds and functional materials.[1] The presence of both a phenolic and a secondary alcohol hydroxyl group makes this molecule a versatile intermediate for further chemical modifications in the synthesis of more complex molecules.[1] An understanding of its spectroscopic characteristics is crucial for its identification, characterization, and utilization in research and development.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on the analysis of similar tetralin and diol-containing structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0-7.2 | d | 1H | Aromatic H |

| ~ 6.7-6.9 | t | 1H | Aromatic H |

| ~ 6.6-6.8 | d | 1H | Aromatic H |

| ~ 4.8-5.0 | s (broad) | 1H | Phenolic -OH |

| ~ 4.0-4.2 | m | 1H | H-6 |

| ~ 2.7-2.9 | t | 2H | H-8 |

| ~ 2.5-2.7 | t | 2H | H-5 |

| ~ 1.8-2.2 | m | 2H | H-7 |

| ~ 1.5-1.7 | s (broad) | 1H | Aliphatic -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150-155 | C-1 |

| ~ 135-140 | C-4a |

| ~ 125-130 | C-8a |

| ~ 120-125 | Aromatic CH |

| ~ 115-120 | Aromatic CH |

| ~ 110-115 | Aromatic CH |

| ~ 65-70 | C-6 |

| ~ 30-35 | C-7 |

| ~ 25-30 | C-5 |

| ~ 20-25 | C-8 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic and alcoholic, H-bonded)[2][3][4] |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium-Strong | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch[2][3] |

| 1260-1000 | Strong | C-O stretch (phenolic and secondary alcohol)[2][3][4] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 164 | Molecular Ion [M]⁺ |

| 146 | [M-H₂O]⁺ (Dehydration)[4] |

| 131 | [M-H₂O-CH₃]⁺ |

| 118 | [M-H₂O-C₂H₄]⁺ (Retro-Diels-Alder type fragmentation) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shift of the hydroxyl protons.

-

¹H NMR Acquisition :

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

To confirm the hydroxyl proton signals, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peaks should disappear or significantly diminish.[5]

-

-

¹³C NMR Acquisition :

-

Acquire spectra on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good spectrum.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

IR Spectrum Acquisition :

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[6]

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty sample compartment (or just the KBr pellet/clean ATR crystal) and subtract it from the sample spectrum.

-

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[7]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

Electron Ionization (EI) : Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV).[6]

-

Electrospray Ionization (ESI) : Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate) and introduce it into the mass spectrometer via an infusion pump or a liquid chromatograph (LC-MS).

-

-

Mass Analysis :

-

Analyze the generated ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Characteristic fragmentation patterns for alcohols include alpha cleavage and dehydration.[4]

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Common fragmentation pathways in mass spectrometry for the target molecule.

References

- 1. This compound | 35697-11-1 | Benchchem [benchchem.com]

- 2. adichemistry.com [adichemistry.com]

- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione [mdpi.com]

- 7. athabascau.ca [athabascau.ca]

A Technical Guide to the Biological Activities of Tetrahydronaphthalene Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydronaphthalene scaffolds are privileged structures in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among these, tetrahydronaphthalene diols have emerged as a class of compounds with significant potential in various therapeutic areas. Their biological effects are diverse, ranging from anticancer and anti-inflammatory to antioxidant and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of tetrahydronaphthalene diols, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biological Activities and Quantitative Data

The biological activities of tetrahydronaphthalene diols are multifaceted. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency in different biological assays.

Table 1: Cytotoxic and Antiproliferative Activities

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Pyrazolo-tetrahydronaphthalene conjugate 14 | MCF-7 (Breast Carcinoma) | MTT | 29 | [1] |

| Pyrazolo-tetrahydronaphthalene conjugate 13 | MCF-7 (Breast Carcinoma) | MTT | 60 | [1] |

| Pyrazolo-tetrahydronaphthalene conjugate 14 | HepG2 (Liver Carcinoma) | MTT | > Doxorubicin | [1] |

| Pyrazolo-tetrahydronaphthalene conjugate 13 | HepG2 (Liver Carcinoma) | MTT | 53 | [1] |

| Dihydronaphthalene analog 10 | MCF-7 | Not Specified | 2.83 | [2] |

| Thiazoline-tetralin 4b | MCF-7 | MTT | 69.2 | [3] |

| Thiazoline-tetralin 4d | MCF-7 | MTT | 71.8 | [3] |

| Thiazoline-tetralin 4h | A549 (Lung Carcinoma) | DNA Synthesis Inhibition | Higher than Cisplatin | [3] |

| Substituted Tetrahydro-naphthalene Glycoside 3c | Not Specified | In-vitro cytotoxic evaluation | Promising Activity | [4] |

| Substituted Tetrahydro-naphthalene Glycoside 3f | Not Specified | In-vitro cytotoxic evaluation | Promising Activity | [4] |

| Substituted Tetrahydro-naphthalene Glycoside 5c | Not Specified | In-vitro cytotoxic evaluation | Promising Activity | [4] |

| Substituted Tetrahydro-naphthalene Glycoside 7b | Not Specified | In-vitro cytotoxic evaluation | Promising Activity | [4] |

Table 2: Anti-inflammatory and Antioxidant Activities

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| Tetrahydronaphthalene carboxamide 27 | Nitrite Inhibition (LPS-activated RAW 264.7) | % Inhibition | 59.2% | [5] |

| Thiazolyl-tetrahydronaphthalene 7b | Carrageenan-induced rat paw edema | Anti-inflammatory Activity | Equipotent to Indomethacin | [6] |

| Thiazolidinonyl-tetrahydronaphthalene 11c | Carrageenan-induced rat paw edema | Anti-inflammatory Activity | Equipotent to Indomethacin | [6] |

| 1,8-Naphthalenediol 5 | Peroxyl Radical Trapping (IOU) | kArOH/ROO• (M⁻¹s⁻¹) | Very Active | [7] |

| 1,8-Naphthalenediol 6 | Peroxyl Radical Trapping (IOU) | kArOH/ROO• (M⁻¹s⁻¹) | Very Active | [7] |

| Tetrahydronaphthalene-Indole IVa-b | Lipid Peroxidation Inhibition | % Inhibition (at 10⁻⁴ M) | 88, 96 | [8] |

| Tetrahydronaphthalene-Indole Va | Lipid Peroxidation Inhibition | % Inhibition (at 10⁻⁴ M) | 90 | [8] |

| Tetrahydronaphthalene-Indole VIIa-c | Lipid Peroxidation Inhibition | % Inhibition (at 10⁻⁴ M) | 94, 93, 86 | [8] |

| Pyrazolopyridine derivative 5a | Antioxidant Activity | Scavenging Potency | > Ascorbic Acid | [9] |

Table 3: Enzyme Inhibitory Activities

| Compound/Derivative | Target Enzyme | Inhibition Metric | Value (nM) | Reference |

| (E)-4-Imidazolyl tetralone 16 | P450 arom | Ki | 33 | [10] |

| (Z)-4-Imidazolyl tetralone 17 | P450 arom | Ki | 26 | [10] |

| 3-Pyridyl cyclopropa[a]naphthalene 20 | P450 17 | Ki | 80 | [10] |

| (Z)-4-Imidazolyl tetralone 17 | P450 17 | Ki | 700 | [10] |

| Chiral tetrahydronaphthalene-fused spirooxindole ent-4g | MDM2 | IC50 | Potent | [11] |

| Chiral tetrahydronaphthalene-fused spirooxindole ent-4g | CDK4 | IC50 | Potent | [11] |

| Thiazoline-tetralin 4h | Acetylcholinesterase (AChE) | % Inhibition | 49.92% | [3] |

Signaling Pathways and Mechanisms of Action

Tetrahydronaphthalene diols exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Inhibition of Inflammatory Pathways

Several tetrahydronaphthalene derivatives have been shown to possess anti-inflammatory properties by targeting key inflammatory signaling cascades.

One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some tetrahydronaphthalene derivatives can inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory response[12].

Another important target is the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome . The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Certain 3,4-dihydronaphthalene-1(2H)-one derivatives have been found to block the assembly and activation of the NLRP3 inflammasome by down-regulating the expression of NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), and by inhibiting the production of reactive oxygen species (ROS)[12].

Caption: Inhibition of NF-κB and NLRP3 Inflammasome Pathways.

Modulation of Cell Cycle and Apoptosis

Certain chiral tetrahydronaphthalene-fused spirooxindoles have been identified as dual inhibitors of MDM2 (Murine Double Minute 2) and CDK4 (Cyclin-Dependent Kinase 4) , key regulators of the cell cycle and apoptosis[11].

MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. By binding to p53, MDM2 promotes its degradation, thereby inhibiting p53-mediated cell cycle arrest and apoptosis. Inhibition of the MDM2-p53 interaction can stabilize p53, leading to the activation of p53 target genes and subsequent apoptosis in cancer cells.

CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1-S phase of the cell cycle. Inhibition of CDK4 leads to cell cycle arrest in the G1 phase.

The dual inhibition of MDM2 and CDK4 by tetrahydronaphthalene derivatives presents a promising strategy for cancer therapy by simultaneously inducing apoptosis and halting cell proliferation.

Caption: Dual Inhibition of MDM2-p53 and CDK4 Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydronaphthalene diols' biological activities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

References

- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. mdpi.com [mdpi.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

- 10. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. ptfarm.pl [ptfarm.pl]

A Technical Guide to the Retrosynthetic Analysis of 5,6,7,8-Tetrahydronaphthalene-1,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis of 5,6,7,8-tetrahydronaphthalene-1,6-diol, a molecule of interest within the broader class of tetralin derivatives known for their presence in biologically active compounds. This document details a plausible synthetic pathway, including experimental protocols for key transformations, and presents relevant quantitative data in a structured format.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound suggests a disconnection strategy centered on the functional groups of the saturated ring. A key disconnection is the C6-O bond of the secondary alcohol, which leads back to a ketone precursor, 1-hydroxy-5,6,7,8-tetrahydronaphthalen-6-one, via an oxidation step in the forward synthesis. This tetralone intermediate simplifies the structure and provides a clear synthetic target.

Further disconnection of the tetralone ring can be envisioned through various methods for constructing this bicyclic system. However, a more direct and efficient approach involves the selective reduction of a more readily available starting material, 1,5-dihydroxynaphthalene. This leads to a two-step synthetic pathway from a commercially available precursor.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway

The proposed forward synthesis commences with the selective catalytic hydrogenation of 1,5-dihydroxynaphthalene to yield 5-hydroxy-1-tetralone. This intermediate is then subjected to a reduction of the ketone functionality to afford the target molecule, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Hydroxy-1-tetralone from 1,5-Dihydroxynaphthalene

This procedure is adapted from a patented method for the selective hydrogenation of 1,5-dihydroxynaphthalene.[1]

Reaction:

1,5-Dihydroxynaphthalene + H₂ --(Pd catalyst)--> 5-Hydroxy-1-tetralone

Materials:

-

1,5-Dihydroxynaphthalene

-

Palladium catalyst (e.g., 5% Pd on carbon, 5% Pd on barium sulfate, or palladium black)

-

Aqueous lower alcohol solution (e.g., isopropanol/water)

-

Alkali metal hydroxide (e.g., sodium hydroxide)

-

Hydrogen gas

-

Filter aid (e.g., Super-Cel)

Procedure:

-

An aqueous alcoholic solution of 1,5-dihydroxynaphthalene is prepared.

-

An equimolar quantity of an alkali metal hydroxide and the palladium reducing catalyst are added to the solution.

-

The mixture is subjected to hydrogenation with gaseous hydrogen at a temperature of approximately 30°C to 90°C and a hydrogen pressure of about 15 to 400 pounds per square inch.

-

The reaction is monitored until one molar equivalent of hydrogen has been absorbed.

-

Upon completion, the catalyst is removed by filtration through a filter aid.

-

The filtrate containing the product is then processed for purification.

Quantitative Data:

| Catalyst | Yield (%) | Purity (%) |

| 5% Palladium on Calcium Carbonate | 79 | 84 |

| 5% Palladium on Barium Sulfate | 86 | 92 |

| Palladium Black | 91 | 90 |

Table 1: Reported yields and purities for the synthesis of 5-hydroxy-1-tetralone using various palladium catalysts.[1]

Step 2: Reduction of 5-Hydroxy-1-tetralone to this compound

This is a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride.

Reaction:

5-Hydroxy-1-tetralone + NaBH₄ → this compound

Materials:

-

5-Hydroxy-1-tetralone

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Water

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

Procedure:

-

5-Hydroxy-1-tetralone is dissolved in methanol or ethanol and cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0°C for a designated period and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of water, followed by acidification with dilute hydrochloric acid.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography or recrystallization.

Biological Context and Potential Signaling Pathways

While the specific biological activity of this compound is not extensively documented in publicly available literature, the tetrahydronaphthalene scaffold is a key structural motif in a variety of biologically active molecules. Derivatives of this scaffold have been investigated for their potential as anti-inflammatory agents.

For instance, certain novel tetrahydronaphthalene derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. This suggests an interaction with inflammatory signaling pathways. The overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a target for anti-inflammatory drug development.

The potential mechanism of action could involve the modulation of the NF-κB signaling pathway, which is a critical regulator of the inflammatory response. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases the NF-κB transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO. A hypothetical inhibitory action of this compound on this pathway is depicted below.

References

The Tetralin Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Guide to the Discovery and Development of Tetralin Derivatives

The tetralin (1,2,3,4-tetrahydronaphthalene) moiety is a crucial bicyclic hydrocarbon scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, yet three-dimensional, structure serves as a versatile template for designing novel therapeutic agents across a wide spectrum of diseases. The value of this scaffold is underscored by its presence in a variety of clinically significant drugs, including the anthracycline antibiotics doxorubicin and idarubicin, which are staples in cancer chemotherapy, and the semi-synthetic topoisomerase II inhibitors etoposide and teniposide, derived from the natural product podophyllotoxin.[1][2] The diverse biological activities reported for tetralin derivatives—ranging from anticancer and antimicrobial to cardiovascular and neurological effects—continue to drive research into novel synthetic methodologies and structure-activity relationship (SAR) studies.[3]

This technical guide provides a comprehensive literature review on the discovery of tetralin derivatives, focusing on synthetic strategies, key experimental protocols, and quantitative biological data to support researchers and scientists in the field.

I. Synthetic Strategies and Experimental Workflows

The synthesis of novel tetralin derivatives often begins with commercially available or readily prepared tetralin or tetralone precursors. A common strategy involves the functionalization of the aromatic ring or the saturated portion of the scaffold to introduce diverse pharmacophores. Methodologies such as Friedel-Crafts acylations, Claisen-Schmidt condensations, and multi-component reactions are frequently employed to build molecular complexity.

A generalized workflow for the synthesis of heterocyclic tetralin derivatives often follows the pathway of building an intermediate, such as a chalcone, which can then be cyclized with various reagents to form the desired heterocyclic system.

Caption: Generalized workflow for synthesizing heterocyclic tetralin derivatives.

1. Synthesis of Chalcone Intermediate (3a): 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one [3]

-

Reagents: 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone (1.74 g, 0.01 mol), 2,6-dichlorobenzaldehyde (1.75 g, 0.01 mol), ethanol (50 mL), 10% aqueous sodium hydroxide (10 mL).

-

Procedure: A solution of 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone and 2,6-dichlorobenzaldehyde in ethanol is prepared in a flask. To this stirred solution, aqueous sodium hydroxide is added dropwise while maintaining the temperature at 25 °C. The mixture is stirred for an additional 2-3 hours. The resulting precipitate is filtered, washed with water until the filtrate is neutral, dried, and recrystallized from ethanol to yield the pure chalcone product.

2. Synthesis of Pyrazoline Derivative (4b): 1-Acetyl-5-(2,6-difluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-pyrazoline [3]

-

Reagents: Chalcone derivative 3b (2.98 g, 0.01 mol), hydrazine hydrate (99%, 1.0 mL), glacial acetic acid (30 mL).

-

Procedure: Hydrazine hydrate is added to a solution of the corresponding chalcone (3b) in glacial acetic acid. The mixture is heated under reflux for 6 hours. After reflux, the excess solvent is distilled off under vacuum. Cold water (30 mL) is added to the residue, and the separated crude product is collected by filtration, washed with water, dried, and recrystallized from acetic acid.

3. Synthesis of Thiazoline Derivative (4a): N′-(3-Cyclohexyl-4-phenylthiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide [2]

-

Reagents: N-cyclohexyl-2-[2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetyl]hydrazine carbothioamide, phenacyl bromide derivative, ethanol.

-

Procedure: The intermediate hydrazine carbothioamide is refluxed with the appropriate phenacyl bromide derivative in ethanol for 5 hours. The reaction mixture is then allowed to stand overnight in a cool place. The resulting crystals of the final thiazoline compound are collected by filtration.

II. Pharmacological Applications and Quantitative Data

Tetralin derivatives have been extensively evaluated for their therapeutic potential, with anticancer activity being the most prominently studied area. However, their utility extends to other domains, including cardiovascular diseases and neurological disorders.

The cytotoxic effects of various tetralin derivatives have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to represent a compound's potency.

Table 1: Summary of In Vitro Anticancer Activity of Selected Tetralin Derivatives

| Compound ID | Derivative Class | Target Cell Line | IC₅₀ Value | Reference |

| 3a | 2,6-Dihaloarylchalcone | HeLa (Cervical Cancer) | 3.5 µg/mL | [3] |

| 3a | 2,6-Dihaloarylchalcone | MCF-7 (Breast Cancer) | 4.5 µg/mL | [3] |

| 6a | Cyanopyridone | HeLa (Cervical Cancer) | 7.1 µg/mL | [3] |

| 7a | Thioxopyridine | HeLa (Cervical Cancer) | 8.1 µg/mL | [3] |

| 6g | 1,2,4-Triazole | MCF-7 (Breast Cancer) | 4.42 ± 2.93 µM | [1] |

| 6h | 1,2,4-Triazole | A549 (Lung Cancer) | 9.89 ± 1.77 µM | [1] |

| 4b | Thiazoline | MCF-7 (Breast Cancer) | 69.2 µM | [2] |

| 4d | Thiazoline | MCF-7 (Breast Cancer) | 71.8 µM | [2] |

Beyond oncology, tetralin derivatives have shown promise in other therapeutic areas. For instance, certain thiazoline-tetralin hybrids have been evaluated for their ability to inhibit cholinesterase enzymes, which is relevant for Alzheimer's disease. Other derivatives have been designed as calcium channel blockers for cardiovascular applications.[2][4]

Table 2: Other Notable Biological Activities of Tetralin Derivatives

| Compound ID | Derivative Class | Biological Target/Assay | Activity Metric (% Inhibition) | Reference |

| 4h | Thiazoline | Acetylcholinesterase (AChE) | 49.92% | [2] |

| 4h | Thiazoline | DNA Synthesis (A549 cells) | ~50% | [2] |

| 4j | Thiazoline | DNA Synthesis (A549 cells) | ~45% | [2] |

III. Key Biological Assay Protocols

Evaluating the therapeutic potential of newly synthesized compounds requires robust and standardized biological assays. The following protocols are fundamental to the discovery of active tetralin derivatives.

Caption: Standard workflow for an in vitro cell viability/cytotoxicity assay.

-

Principle: The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.

-

Procedure:

-

Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

-

Compound Addition: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

Fixation: The cell monolayers are fixed by adding 10% (w/v) trichloroacetic acid (TCA) and incubating at 4 °C for 1 hour.

-

Staining: The plates are washed with water, and the cells are stained for 30 minutes with 0.4% (w/v) sulforhodamine B (SRB) solution dissolved in 1% acetic acid.

-

Washing: Unbound dye is removed by washing four times with 1% acetic acid.

-

Solubilization: The protein-bound dye is extracted with 10 mM unbuffered Tris base.

-

Measurement: The optical density (absorbance) is measured at 510 nm using a 96-well microtiter plate reader. The IC₅₀ value is calculated from the dose-response curve.

-

-

Principle: This assay measures the incorporation of a labeled nucleoside analog (like BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.

-

Procedure:

-

Cell Treatment: Cells are seeded in 96-well plates and treated with the test compounds at specified concentrations (e.g., IC₅₀ and IC₅₀/2) for 24 hours.

-

Labeling: A labeling reagent, such as BrdU (5-bromo-2'-deoxyuridine), is added to the wells, and the cells are incubated for an additional 2-4 hours to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Cells are fixed, and the DNA is denatured to allow antibody access to the incorporated BrdU.

-

Antibody Incubation: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.

-

Substrate Addition: A colorimetric substrate for the enzyme is added, and the reaction is stopped.

-

Measurement: The absorbance of the colored product is measured, which is proportional to the amount of DNA synthesis. The percentage of inhibition is calculated relative to untreated control cells.

-

IV. Conclusion

The tetralin scaffold remains a highly privileged and productive starting point for the discovery of new therapeutic agents. The extensive body of research highlights its adaptability in targeting a wide range of biological systems, most notably in the development of potent anticancer agents. The synthetic accessibility of the tetralin core allows for systematic structural modifications, leading to the fine-tuning of pharmacological properties and the exploration of detailed structure-activity relationships. Future research will likely focus on developing derivatives with improved selectivity, novel mechanisms of action, and enhanced pharmacokinetic profiles, further cementing the role of tetralin-based compounds in the landscape of modern medicine.

References

- 1. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Predicted Pharmacokinetic Profile of 5,6,7,8-tetrahydronaphthalene-1,6-diol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive, albeit predictive, analysis of the pharmacokinetic profile of 5,6,7,8-tetrahydronaphthalene-1,6-diol. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, namely tetralin and naphthol derivatives, to forecast its absorption, distribution, metabolism, and excretion (ADME) characteristics. This in-silico and analog-based approach offers a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this compound. All quantitative data presented are derived from studies on related molecules and should be interpreted as predictive estimates for this compound.

Introduction

This compound is a dihydroxylated derivative of tetralin. The tetralin scaffold is a key structural motif in a variety of biologically active compounds. While this specific diol is not extensively documented in scientific literature, its structural similarity to other well-studied tetralin and naphthol derivatives allows for a reasoned prediction of its pharmacokinetic behavior. This guide aims to provide a detailed, data-driven forecast of its ADME profile to inform future in-vitro and in-vivo research.

Predicted ADME Profile

The pharmacokinetic properties of this compound are predicted based on its chemical structure and data from analogous compounds. The presence of two hydroxyl groups is expected to significantly influence its solubility, metabolism, and excretion pathways compared to the parent tetralin molecule.

Absorption

Based on the properties of similar phenolic compounds like 1-naphthol, this compound is predicted to be readily absorbed following oral administration. The hydroxyl groups may increase its polarity, potentially influencing its passive diffusion across the gastrointestinal tract.

Distribution

The distribution of this compound is anticipated to be widespread. Like other tetralin derivatives, it may exhibit an affinity for lipid-rich tissues. However, the hydroxyl groups could increase its binding to plasma proteins. For instance, the disposition of 2-naphthol in the American lobster showed that over 90% was bound to haemolymph proteins a day after administration[1].

Metabolism

The metabolism of this compound is expected to be extensive, primarily occurring in the liver. The metabolic pathways are predicted to involve both Phase I and Phase II reactions, similar to those observed for tetralin and its hydroxylated metabolites.[2][3]

-

Phase I Metabolism: Further hydroxylation of the aromatic or aliphatic ring is a likely metabolic step. This is supported by the metabolism of tetralin in rats, which results in the formation of various hydroxylated metabolites such as 1-tetralol, 2-tetralol, and diols.

-

Phase II Metabolism: The primary route of metabolism is predicted to be conjugation of the existing and newly formed hydroxyl groups with glucuronic acid. This is a major metabolic pathway for tetralin, with the main metabolite being the glucuronide of α-tetralol.[2][3] Sulfation is another potential conjugation pathway, as observed with 2-naphthol.[1]

Excretion

Following metabolism, the conjugated metabolites of this compound are expected to be primarily excreted in the urine. Studies on [1-¹⁴C]tetralin in rabbits showed that 87-90% of the radioactivity was excreted in the urine within two days.[2][4] A smaller portion may be eliminated through the feces.

Quantitative Pharmacokinetic Data from Analogous Compounds

The following tables summarize key quantitative pharmacokinetic parameters from studies on tetralin and its derivatives. This data provides a basis for predicting the behavior of this compound.

Table 1: Excretion of [1-¹⁴C]Tetralin in Rabbits

| Route of Excretion | Percentage of Administered Dose | Time Frame |

| Urine | 87 - 90% | First 2 days |

| Urine | 0.5 - 3.7% | Day 3 |

| Feces | 0.6 - 1.8% | - |

Data sourced from Elliott et al. (1968)[2][4]

Table 2: Major Metabolites of Tetralin in Rabbit Urine

| Metabolite | Percentage of Urinary Radioactivity |

| Glucuronide of α-tetralol | 52.4% |

| Conjugated β-tetralol | 25.3% |

| Conjugated 4-hydroxy-α-tetralone | 6.1% |

| Conjugated cis-tetralin-1,2-diol | 0.4% |

| Conjugated trans-tetralin-1,2-diol | 0.6% |

Data sourced from Elliott et al. (1968)[2][4]

Table 3: Pharmacokinetic Parameters of 2-Naphthol in the American Lobster (Intrapericardial Administration)

| Parameter | Male | Female |

| α-phase half-life (min) | 26 ± 19 | 29 ± 15 |

| β-phase half-life (h) | 63.9 ± 30.9 | 30.6 ± 6.8 |

| Total body clearance (ml x h⁻¹ x kg⁻¹) | 11.1 ± 5.9 | 26.4 ± 6.5 |

Data sourced from James and Little (1984)[1]

Experimental Protocols for Pharmacokinetic Analysis

While specific experimental data for this compound is unavailable, the following are detailed methodologies for key experiments that would be essential for its pharmacokinetic characterization, based on protocols used for similar compounds.

In-Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of PEG400, ethanol, and saline). A single dose is administered via oral gavage (for absorption and bioavailability studies) and intravenous injection (for clearance and volume of distribution studies).

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent compound and its potential metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

In-Vitro Metabolic Stability Assay

-

System: Rat, mouse, or human liver microsomes.

-

Incubation: this compound (at a final concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

-

Data Analysis: The in-vitro half-life is determined from the slope of the natural logarithm of the remaining parent compound versus time. This can be used to predict hepatic clearance.

Visualizations

Predicted Metabolic Pathway

Caption: Predicted metabolic pathway of this compound.

Workflow for In-Silico Pharmacokinetic Prediction

Caption: Workflow for the in-silico prediction of pharmacokinetic properties.

Conclusion

This technical guide provides a predictive overview of the pharmacokinetic profile of this compound based on the available data for structurally related compounds. The predictions suggest that the compound is likely to be well-absorbed, extensively metabolized primarily through glucuronidation, and excreted in the urine. The provided data tables and experimental protocols offer a valuable resource for researchers and drug development professionals to guide future empirical studies. It is imperative that these predictions are validated through in-vitro and in-vivo experiments to accurately characterize the pharmacokinetic properties of this compound.

References

- 1. Pharmacokinetics of 2-naphthol following intrapericardial administration, and formation of 2-naphthyl-beta-D-glucoside and 2-naphthyl sulphate in the American lobster, Homarus americanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of tetralin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

A Technical Guide to Natural Product Sources of Tetrahydronaphthalene Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthalene scaffold is a privileged structural motif found in a diverse array of natural products, exhibiting a wide spectrum of potent biological activities. This technical guide provides an in-depth exploration of key natural products containing this core structure, with a focus on their sources, isolation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Prominent Natural Products with a Tetrahydronaphthalene Scaffold

This guide focuses on three exemplary natural products that feature the tetrahydronaphthalene scaffold: the aryltetralin lignan podophyllotoxin , the arylnaphthalene lignan justicidin B , and the diarylbutane lignan thomasidioic acid . These compounds have garnered significant scientific interest due to their pronounced pharmacological properties.

Podophyllotoxin

Podophyllotoxin is a potent antimitotic agent first isolated in 1880.[1] It serves as the precursor for the synthesis of clinically important anticancer drugs, including etoposide and teniposide.[1][2]

Natural Sources: Podophyllotoxin is primarily extracted from the rhizomes and roots of plants belonging to the Podophyllum genus (Berberidaceae family).[1][3] Podophyllum hexandrum (Himalayan mayapple) is known to contain a higher concentration of podophyllotoxin compared to other species.[1][3]

Justicidin B

Justicidin B is an arylnaphthalene lignan that exhibits a range of biological activities, including cytotoxic, antiviral, and anti-inflammatory properties.[4][5]

Natural Sources: This compound is found in various plant species, notably from the genera Justicia (Acanthaceae), Phyllanthus (Euphorbiaceae), Haplophyllum (Rutaceae), and Linum (Linaceae).[4]

Thomasidioic Acid

Thomasidioic acid is a lignan that has been investigated for its anti-inflammatory and other biological activities. It is noteworthy that some reports suggest it may be an artifact formed during the extraction process from its precursor, dehydrosinapinic acid dilactone, under neutral conditions.[6]

Natural Sources: Thomasidioic acid has been isolated from plants of the Nectandra genus (Lauraceae family).

Quantitative Data

The yield of these natural products can vary significantly depending on the plant source, geographical location, and the extraction method employed. The following tables summarize the reported quantitative data for podophyllotoxin and justicidin B.

| Plant Source | Part Used | Extraction Method | Yield | Reference |

| Podophyllum hexandrum | Rhizomes | Ethanolic Extraction | 4.3% (dry weight) | [1] |

| Podophyllum peltatum | Leaves | Aqueous Extraction | 5.2% (dry weight) | [7] |

| Podophyllum hexandrum | Callus Culture | Ethanolic Extraction | Varies by cell line (e.g., RC4 highest) | [8][9] |

| Linum album | Cell Suspension Culture | Methanol/Dichloromethane | Sufficient for HPLC analysis | [9] |

Table 1: Quantitative Yield of Podophyllotoxin from Various Sources.

| Plant Source | Part/Culture Used | Extraction Method | Yield (mg/g dry weight) | Reference |

| Justicia procumbens | Whole Plant | Not specified | 0.010 - 0.269 | [4] |

| Linum austriacum | Hairy Roots | Not specified | 16.9 | [4] |

| Linum austriacum | Root Culture | Not specified | 12.5 | [4] |

| Linum austriacum | Suspension Culture | Not specified | 6.7 | [4] |

| Linum austriacum | Callus Culture | Not specified | 2.9 | [4] |

| Linum leonii | Hairy Roots | Not specified | 10.8 | [10] |

Table 2: Quantitative Yield of Justicidin B from Various Sources.

Experimental Protocols

Detailed methodologies for the isolation and characterization of these compounds are crucial for their further investigation and development.

Isolation and Purification of Podophyllotoxin from Podophyllum hexandrum

The following protocol is a modified method based on established procedures.[8]

Materials:

-

Dried and powdered rhizomes of Podophyllum hexandrum

-

Ethanol

-

Acetonitrile

-

Methanol

-

Water

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Take a known weight of the powdered rhizomes (e.g., 0.5 g).

-

Add dehydrated ethanol and heat the mixture on a water bath for 3 hours.

-

After extraction, evaporate the ethanol phase to dryness to obtain the crude extract.

-

-

Sample Preparation for HPLC:

-

Redissolve the dried extract in a known volume of the HPLC mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: Supelco Hypersil ODS column (150 x 4.6 mm).

-

Mobile Phase: Acetonitrile/Methanol/Water (35:5:60, by volume).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Quantification: Compare the peak area of the sample with a calibration curve prepared from a standard podophyllotoxin sample.

-

Isolation and Quantification of Justicidin B from Linum Species

This protocol is based on methods described for the analysis of lignans in Linum cultures.[4]

Materials:

-

Dried and powdered plant material or cultured cells of Linum species.

-

Methanol

-

HPLC-grade solvents for mobile phase

-

HPLC-UV/PAD or HPLC-ESI/MS system

Procedure:

-

Extraction:

-

Perform a methanolic extraction of the dried and powdered plant material.

-

-

HPLC Analysis:

-

Utilize an HPLC system equipped with a Photodiode Array Detector (HPLC-UV/PAD) or an Electrospray Ionization Mass Spectrometer (HPLC-ESI/MS) for analysis.

-

The specific mobile phase and gradient will depend on the column and system used but typically involves a mixture of acetonitrile and water with a formic acid modifier.

-

Detection: Monitor at wavelengths of 258, 296, and 310 nm for UV detection.

-

Quantification: Use a standard curve of purified justicidin B for accurate quantification.

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount for their development as therapeutic agents.

Podophyllotoxin: Dual Inhibition of Tubulin and Topoisomerase II

Podophyllotoxin's primary anticancer mechanism involves the disruption of microtubule dynamics.[2][11] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[12][13] Additionally, derivatives of podophyllotoxin, such as etoposide, act as potent inhibitors of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[11][12] This inhibition leads to the accumulation of DNA strand breaks and subsequent cell death.[12]

Caption: Mechanism of action of Podophyllotoxin and its derivative Etoposide.

Justicidin B: Induction of Apoptosis via Caspase-Dependent Pathways

Justicidin B has been shown to induce apoptosis in various cancer cell lines.[5][14] Its pro-apoptotic activity is mediated through caspase-dependent mechanisms.[14] In some cancer cell lines, justicidin B treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio.[15] This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-9, leading to the execution of apoptosis.[5][15] Furthermore, justicidin B can modulate the NF-κB signaling pathway, although its effect appears to be cell-type specific.[14]

Caption: Apoptotic signaling pathway induced by Justicidin B.

Thomasidioic Acid: Anti-Inflammatory Activity

The precise signaling pathway of thomasidioic acid is less characterized. However, it has been shown to inhibit peroxynitrite-mediated protein nitration, suggesting a role in mitigating nitrosative stress, which is closely linked to inflammation.[6] Many plant-derived compounds with anti-inflammatory properties exert their effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and enzymes.[16][17] Further research is required to elucidate the specific molecular targets and signaling cascades affected by thomasidioic acid.

Conclusion

Natural products bearing the tetrahydronaphthalene scaffold, such as podophyllotoxin, justicidin B, and thomasidioic acid, represent a rich source of biologically active molecules with significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, quantitative analysis, isolation protocols, and mechanisms of action. The detailed experimental procedures and signaling pathway diagrams are intended to facilitate further research and development in this exciting field. Continued exploration of these and other related natural products holds great promise for the discovery of novel therapeutic agents for a range of human diseases.

References

- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of podophyllotoxin from Podophyllum hexandrum: a potential natural product for clinically useful anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dermnetnz.org [dermnetnz.org]

- 4. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicological Analysis of the Arylnaphthalene Lignan Justicidin B Using a Caenorhabditis elegans Model [mdpi.com]

- 6. Formation of thomasidioic acid from dehydrosinapinic acid dilactone under neutral conditions, and a remaining inhibitory activity against peroxynitrite-mediated protein nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High yield of podophyllotoxin from leaves of Podophyllum peltatum by in situ conversion of podophyllotoxin 4- O-beta-D-glucopyranoside. | Semantic Scholar [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. wjpls.org [wjpls.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scienceopen.com [scienceopen.com]

- 12. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target Analysis and Mechanism of Podophyllotoxin in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of justicidin B - a potent cytotoxic and pro-apoptotic arylnaphtalene lignan on human breast cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Laboratory-scale synthesis protocol for 5,6,7,8-tetrahydronaphthalene-1,6-diol

An Application Note and Laboratory Protocol for the Synthesis of 5,6,7,8-Tetrahydronaphthalene-1,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of this compound, a valuable intermediate in the development of various biologically active compounds. The synthesis is a multi-step process commencing from commercially available 1,6-dihydroxynaphthalene. The protocol involves the selective protection of one hydroxyl group, followed by the regioselective reduction of the naphthalene ring system, and subsequent deprotection to yield the target compound. This application note includes a detailed experimental protocol, a summary of reagents and expected yields in tabular format, and a visual representation of the synthetic workflow.

Introduction

The tetrahydronaphthalene scaffold is a core structural motif in a wide array of biologically active molecules and functional materials. Dihydroxylated derivatives of this scaffold are particularly important as they provide multiple reactive sites for further chemical modifications, making them versatile intermediates in the synthesis of more complex molecules. Although this compound is not extensively documented in the literature, its structural features suggest potential applications in medicinal chemistry and materials science. This protocol outlines a reliable three-step synthesis suitable for a laboratory setting.

Overall Synthetic Scheme

The synthetic strategy for obtaining this compound is depicted below. The process begins with the selective protection of the C1 hydroxyl group of 1,6-dihydroxynaphthalene as a benzyl ether. The subsequent step involves the catalytic hydrogenation of the unsubstituted aromatic ring to yield the tetrahydronaphthalene core. The final step is the removal of the benzyl protecting group to afford the desired diol.

Application Notes and Protocols: The Versatile Synthetic Intermediate 5,6,7,8-Tetrahydronaphthalene-1,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydronaphthalene-1,6-diol is a valuable synthetic intermediate possessing a tetralin framework, a structural motif prevalent in numerous biologically active compounds.[1] The strategic placement of a phenolic hydroxyl group at the C1 position and a secondary alcohol at the C6 position offers differential reactivity, enabling selective functionalization and the generation of diverse molecular architectures. These characteristics make it a compelling building block in medicinal chemistry and drug development for creating novel therapeutics. This document provides an overview of its synthetic utility, proposes a synthetic protocol, and details its application in the synthesis of advanced intermediates.

Introduction

The 5,6,7,8-tetrahydronaphthalene, or tetralin, scaffold is a cornerstone in the design of pharmacologically active molecules. Its unique conformation, combining a rigid aromatic ring with a flexible saturated ring, allows for the precise spatial orientation of functional groups, which is critical for target binding and biological activity.[1] Dihydroxylated tetralin derivatives are particularly useful as they provide multiple reaction sites for further chemical modifications.[1] While this compound itself is not extensively documented in the literature, its structural features suggest significant potential as a versatile intermediate in the synthesis of complex molecules, including analogs of existing drugs and novel chemical entities.[1] The tetralin core is found in drugs such as the 5-HT3 receptor antagonist Palonosetron and various compounds investigated for anticancer and antitubercular activities.

Proposed Synthetic Protocol

Table 1: Proposed Synthesis of this compound

| Step | Reaction | Key Reagents & Conditions | Product | Overall Yield (Estimated) |

| 1 | Catalytic Hydrogenation | 1,6-Dihydroxynaphthalene, H₂, Pd/C (5%), Ethanol, 50°C, 24h | This compound | High |

| 2 | Purification | Recrystallization from Ethyl Acetate/Hexane | Purified this compound | >95% purity |

Experimental Protocol: Synthesis of this compound

Materials:

-

1,6-Dihydroxynaphthalene

-

5% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Ethyl Acetate

-

Hexane

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Hydrogenation apparatus

Procedure:

-

Preparation: In a suitable hydrogenation vessel, dissolve 1,6-dihydroxynaphthalene (1 equivalent) in anhydrous ethanol.

-

Catalyst Addition: Carefully add 5% Pd/C (0.05 equivalents) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at 50°C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude this compound by recrystallization from a suitable solvent system such as ethyl acetate/hexane to obtain the final product as a crystalline solid.

Application as a Synthetic Intermediate: Selective Functionalization

The distinct chemical nature of the phenolic hydroxyl at C1 and the secondary alcohol at C6 allows for selective chemical transformations. The C1 hydroxyl is more acidic and nucleophilic, enabling preferential reactions at this position under controlled conditions.

Selective Etherification of the Phenolic Hydroxyl Group

A key application of this compound is in the synthesis of epoxide-containing intermediates, which are valuable for introducing side chains in drug molecules. The higher acidity of the phenolic hydroxyl allows for its selective deprotonation and subsequent reaction with electrophiles like epichlorohydrin.

Table 2: Synthesis of 1-(Oxiran-2-ylmethoxy)-5,6,7,8-tetrahydronaphthalen-6-ol

| Step | Reaction | Key Reagents & Conditions | Product | Yield |

| 1 | Selective O-Alkylation | This compound, Sodium Methoxide, Epichlorohydrin, Methanol, Reflux | 1-(Oxiran-2-ylmethoxy)-5,6,7,8-tetrahydronaphthalen-6-ol | Good to High |

Experimental Protocol: Synthesis of 1-(Oxiran-2-ylmethoxy)-5,6,7,8-tetrahydronaphthalen-6-ol

Materials:

-

This compound

-

Sodium Methoxide (NaOMe)

-

Epichlorohydrin

-

Methanol (anhydrous)

-

Standard glassware for organic synthesis

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Deprotonation: Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere. Add sodium methoxide (1 equivalent) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the formation of the phenoxide.

-

Alkylation: Add epichlorohydrin (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1-(oxiran-2-ylmethoxy)-5,6,7,8-tetrahydronaphthalen-6-ol.

Visualization of Synthetic Pathways and Workflows

Diagram 1: Proposed Synthesis of this compound

References

Applications of Tetralin Derivatives in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention in oncology for their diverse mechanisms of action, which include DNA intercalation, disruption of microtubule dynamics, and modulation of hormone receptor pathways. This document provides detailed application notes on the major classes of anticancer tetralin derivatives, complete with experimental protocols and quantitative data to facilitate further research and drug development.

Application Note 1: Tetralin-Containing Anthracyclines as DNA Intercalating Agents

Overview:

A prominent class of tetralin derivatives used in cancer chemotherapy is the anthracycline antibiotics, such as doxorubicin and daunorubicin. The planar tetracyclic ring system, which includes the tetralin moiety, allows these molecules to intercalate between DNA base pairs.[1][2] This intercalation distorts the DNA helix, obstructing the processes of replication and transcription.[3] Furthermore, anthracyclines inhibit the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex, these drugs lead to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.[3]

Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

The anticancer effect of anthracycline-type tetralin derivatives is primarily attributed to two synergistic mechanisms:

-

DNA Intercalation: The flat aromatic structure of the anthracycline slides between adjacent base pairs of the DNA double helix.[2] This insertion unwinds the DNA and changes its conformation, physically blocking the action of DNA and RNA polymerases.[1]

-

Topoisomerase II Inhibition: These compounds form a stable ternary complex with DNA and topoisomerase II, trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of DNA double-strand breaks, a highly cytotoxic lesion that activates cell death pathways.[3]

Below is a diagram illustrating the general mechanism of DNA intercalation by anthracycline-like tetralin derivatives.

Caption: DNA intercalation and Topoisomerase II poisoning by anthracyclines.

Application Note 2: Podophyllotoxin and its Tetralin Analogs as Tubulin Polymerization Inhibitors

Overview:

Podophyllotoxin, a naturally occurring aryltetralin lignan, and its semi-synthetic derivatives like etoposide and teniposide, are potent anticancer agents.[4][5] While etoposide and teniposide primarily target topoisomerase II, podophyllotoxin itself and many of its other derivatives exert their cytotoxic effects by inhibiting the polymerization of tubulin, a key component of microtubules.[6][7] Microtubules are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds cause cells to arrest in the G2/M phase of the cell cycle, leading to apoptosis.[4][7]

Mechanism of Action: Inhibition of Microtubule Formation

Tetralin derivatives of the podophyllotoxin family bind to the colchicine-binding site on β-tubulin.[4] This binding prevents the polymerization of tubulin dimers into microtubules. The inability to form a functional mitotic spindle halts the cell cycle at metaphase, triggering the spindle assembly checkpoint and ultimately leading to programmed cell death.

The workflow for assessing the tubulin polymerization inhibitory activity of a tetralin derivative is depicted below.

Caption: Experimental workflow for tubulin polymerization assay.

Application Note 3: Tetralin Derivatives as Estrogen Receptor Antagonists for Breast Cancer

Overview:

In hormone-dependent breast cancers, the estrogen receptor (ER) plays a critical role in promoting tumor growth. Tetralin derivatives have been designed to act as selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). These compounds competitively bind to the ER, antagonizing the proliferative effects of estrogen.[8] This approach is a cornerstone of endocrine therapy for ER-positive breast cancer.

Mechanism of Action: Estrogen Receptor Blockade

Tetralin-based ER antagonists possess a structural framework that allows them to fit into the ligand-binding pocket of the estrogen receptor. Upon binding, they induce a conformational change in the receptor that prevents its proper dimerization and interaction with coactivator proteins. This blockade inhibits the transcription of estrogen-responsive genes that are involved in cell proliferation, ultimately leading to a cytostatic effect.

The signaling pathway affected by these derivatives is illustrated below.

Caption: Inhibition of estrogen receptor signaling by tetralin antagonists.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various tetralin derivatives against several human cancer cell lines, expressed as IC50 values.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3a | 2,6-Dihaloarylchalcone | HeLa (Cervical) | 8.2 (3.5 µg/mL) | [9][10] |

| MCF-7 (Breast) | 10.5 (4.5 µg/mL) | [9][10] | ||

| 6g | 1,2,4-Triazole | MCF-7 (Breast) | 4.42 ± 2.93 | [5] |

| 6h | 1,2,4-Triazole | A549 (Lung) | 9.89 ± 1.77 | [5] |

| 4e | Thiazoline | MCF-7 (Breast) | N/A (Higher activity reported) | [11] |

| 4f | Thiazoline | A549 (Lung) | N/A (Excellent apoptosis reported) | [11] |

| 4g | Thiazoline | A549 (Lung) | N/A (Excellent apoptosis reported) | [11] |

| 4h | Thiazoline | A549 (Lung) | N/A (Excellent apoptosis reported) | [11] |

| Novel Pyridine | Tetralin-6-ylpyridine | HepG2 (Liver) | 2.5 (1.01 µg/mL) | [12] |

Note: IC50 values were converted from µg/mL to µM where molecular weights were available or could be reasonably estimated. Some studies reported qualitative activity rather than specific IC50 values.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of tetralin derivatives on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Tetralin derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the tetralin derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture dish after treatment. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer.

-

Cell Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of compounds on the in vitro assembly of microtubules.

Materials:

-

Tubulin polymerization assay kit (containing >99% pure tubulin, GTP, and polymerization buffer)

-

Test tetralin derivative

-

Positive control (e.g., Paclitaxel for enhancers) and negative control (e.g., Nocodazole for inhibitors)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare the tubulin solution in ice-cold polymerization buffer containing GTP.

-

Reaction Setup: In a pre-warmed 96-well plate, add the test compound or controls.

-

Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate the reaction. The total volume is typically 100 µL.

-

Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[14]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Protocol 4: Western Blot for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins (e.g., Bax, Bcl-2, p53, cleaved Caspase-7) following treatment with a tetralin derivative.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for Bax, Bcl-2, p53, cleaved Caspase-7, and a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 50-100 µg) on an SDS-polyacrylamide gel.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-7 are indicative of apoptosis induction.[16][17]

References

- 1. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthracyclines induce double-strand DNA breaks at active gene promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]